![molecular formula C7H10O3 B2717925 Methyl 1-oxaspiro[2.3]hexane-2-carboxylate CAS No. 73039-82-4](/img/structure/B2717925.png)

Methyl 1-oxaspiro[2.3]hexane-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

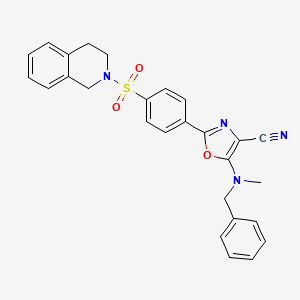

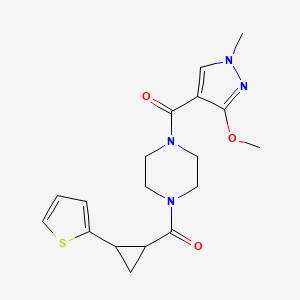

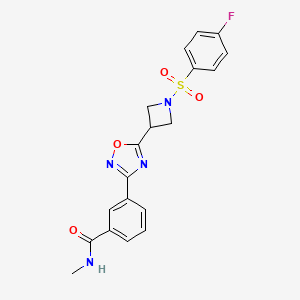

Methyl 1-oxaspiro[2.3]hexane-2-carboxylate is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various fields. This compound is also known as Methyl 2-oxaspiro[2.3]hexane-2-carboxylate and is a bicyclic lactone. The chemical formula of Methyl 1-oxaspiro[2.3]hexane-2-carboxylate is C7H10O3.

Applications De Recherche Scientifique

Regioselective Cycloaddition and Synthetic Applications

Spirocyclic compounds like Methyl 1-oxaspiro[2.3]hexane-2-carboxylate are crucial intermediates in organic synthesis, enabling the construction of complex molecular architectures. For instance, regioselective cycloaddition of C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate yields substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, demonstrating the potential for creating a variety of diastereoisomeric spirocyclic compounds (Molchanov & Tran, 2013).

Synthesis of β-Amino Acids and Oxetanes

Spirocyclic frameworks serve as key intermediates in the synthesis of biologically active molecules. The unique reactivity of 2-methyleneoxetanes and 1,5-dioxaspiro[3.2]hexanes has been exploited for synthesizing epi-oxetin, an oxetane-containing beta-amino acid, showcasing the utility of spirocyclic compounds in accessing functionally diverse molecular structures (Blauvelt & Howell, 2008).

Cleavage and Transformations

Methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates undergo N–O bond cleavage upon treatment with zinc in acetic acid, leading to the formation of bi- or tricyclic lactams or lactones. This process highlights the spirocyclic compounds' role in facilitating the synthesis of complex cyclic structures from simpler spirocyclic precursors (Molchanov, Tran, Stepakov, & Kostikov, 2016).

Preparation and Reactions of Spirocyclic Ethers and Lactones

The conversion of 2-methyleneoxetanes to 4-oxaspiro[2.3]hexanes and their subsequent reactions to yield cyclopentanones, cyclobutanones, or 4-methylenetetrahydrofurans demonstrate the synthetic flexibility of spirocyclic compounds. These reactions open pathways to various cyclic ketones and ethers, essential in synthesizing pharmaceuticals and natural products (Bekolo & Howell, 2001).

Ring Opening and Functionalization

The directed ring-opening of 1,5-dioxaspiro[3.2]hexanes leads to selective formation of α-heterofunctionalized-β'-hydroxy ketones or 2,2-disubstituted oxetanes. Such transformations underline the strategic utility of spirocyclic compounds in organic synthesis, enabling selective functionalization and diversification of molecular scaffolds (Howell & Ndakala, 1999).

Propriétés

IUPAC Name |

methyl 1-oxaspiro[2.3]hexane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-9-6(8)5-7(10-5)3-2-4-7/h5H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVYKKIYJJABDNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2(O1)CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-oxaspiro[2.3]hexane-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2717846.png)

![Methyl (1R,2R,4S,5S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2717852.png)

![({[4-(Acetylamino)phenyl]sulfonyl}amino)(phenyl)acetic acid](/img/structure/B2717857.png)

![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2717863.png)

![2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one](/img/structure/B2717864.png)